

Initial toxicological profile of (S)-beflubutamid

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An In-depth Technical Guide on the Initial Toxicological Profile of (S)-beflubutamid

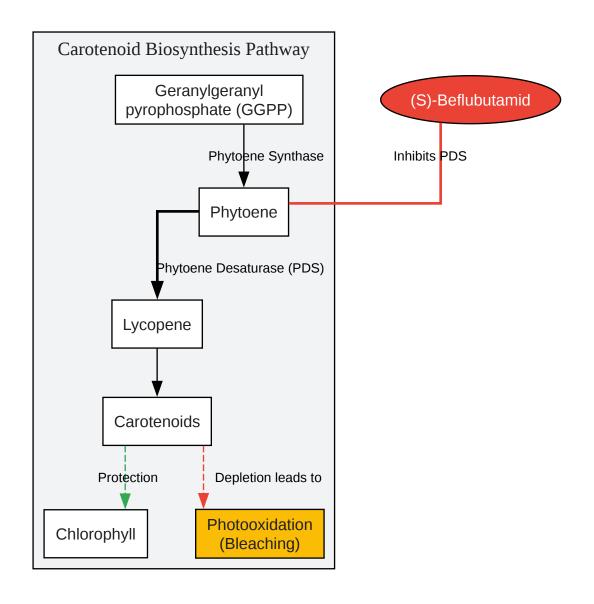
Introduction

(S)-beflubutamid, also known as beflubutamid-M, is the S-enantiomer of the chiral herbicide beflubutamid.[1] Beflubutamid is a selective, post-emergence phenoxy herbicide used to control broad-leaved weeds in cereal crops like wheat, barley, rye, and triticale.[2][3][4] The herbicidal activity is primarily attributed to the (S)-enantiomer, while the (R)-enantiomer is considered inactive.[1][5] This document provides a comprehensive overview of the initial toxicological profile of **(S)-beflubutamid**, drawing from available regulatory assessments and scientific studies. It is intended for researchers, scientists, and professionals involved in drug and pesticide development.

Mechanism of Action

Beflubutamid's mode of action is the inhibition of carotenoid biosynthesis.[2][5] Specifically, it targets and inhibits the plant enzyme phytoene desaturase (PDS).[3][4] PDS is crucial for the synthesis of carotenoids. Its inhibition leads to an accumulation of phytoene and a depletion of protective carotenoids, which results in the photooxidation of chlorophyll and subsequent bleaching or chlorosis of the plant tissues, ultimately causing weed death.[3][5]





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Caption: Mechanism of action of **(S)-beflubutamid** via inhibition of Phytoene Desaturase (PDS).

Toxicological Profile

The toxicological data for beflubutamid is primarily based on studies conducted with the racemic mixture. However, given that the (S)-enantiomer is the biologically active component, these data are considered relevant for assessing its toxicological profile.

Acute Toxicity



Beflubutamid exhibits low acute toxicity via oral, dermal, and inhalation routes of exposure in animal studies.[1]

Endpoint	Species	Value	Reference
Acute Oral LD50	Rat	> 5,000 mg/kg	[6]
Acute Dermal LD50	Rat	> 2,000 mg/kg	[6]
Acute Inhalation LC50 (4h)	Rat	> 5 mg/L	[6]

Subchronic and Chronic Toxicity

Long-term exposure studies have been conducted to evaluate the potential for toxicity from repeated exposure to beflubutamid. A key finding in a two-year feeding study in rats was an increase in thyroid follicular tumors in male rats at the highest dose level (3200 ppm).[7] However, after review, this was considered more likely a spontaneous event rather than a treatment-related effect and, therefore, not relevant for human cancer risk assessment.[7] The well-established "phenobarbitone-type mechanism" for thyroid tumor induction in rodents was deemed unlikely to be caused by beflubutamid.[7]

Study	Species	NOAEL	Key Findings	Reference
2-Year Chronic/Carcinog enicity	Rat	Not explicitly stated	Increased thyroid follicular adenomas in high-dose males, considered spontaneous.	[7]
1-Year Chronic	Dog	12 mg/kg/day	This was the lowest overall NOAEL identified in chronic studies.	[8]



Genotoxicity

Beflubutamid has been evaluated in a battery of in vitro and in vivo genotoxicity assays and has shown no evidence of genotoxic potential.[7]

Test Type	Result	Reference
In vitro Ames test	Negative	[6]
Overall Assessment	Weight of evidence does not support classification as a germ cell mutagen.	[6]

Reproductive and Developmental Toxicity

There are conflicting reports regarding the reproductive and developmental toxicity of beflubutamid. Some sources indicate concerns about its potential as a reproductive or developmental toxicant.[1][2] Conversely, a safety data sheet for a beflubutamid-containing product states that based on animal experiments, there is no evidence of adverse effects on sexual function, fertility, or development.[6] This area warrants further investigation to resolve the discrepancy.

Acceptable Exposure Levels

Regulatory bodies have established acceptable daily intake (ADI) and acceptable operator exposure level (AOEL) for beflubutamid.

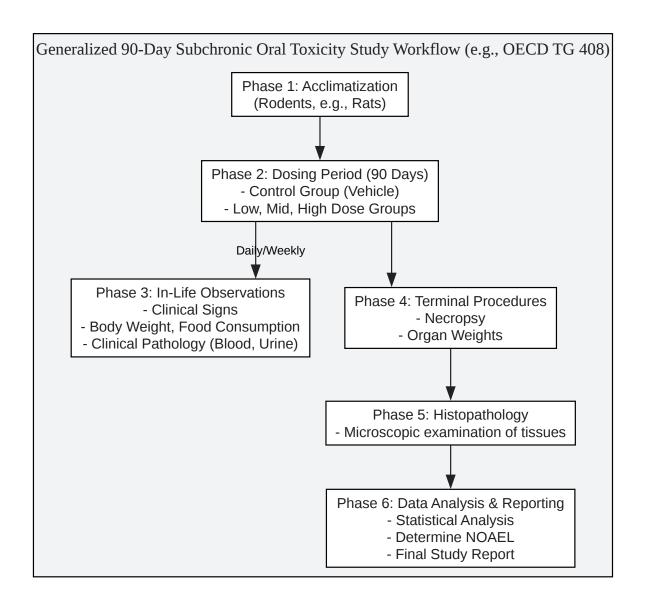
Value	Level	Reference
ADI	0.02 mg/kg bw/day	[9]
AOEL	0.3 mg/kg bw/day	[9]

Experimental Protocols

Detailed experimental protocols for the toxicological studies on **(S)-beflubutamid** are proprietary and not fully available in the public domain. However, these studies are conducted following internationally recognized guidelines, such as those from the Organisation for



Economic Co-operation and Development (OECD). Below is a generalized workflow for a typical subchronic oral toxicity study.



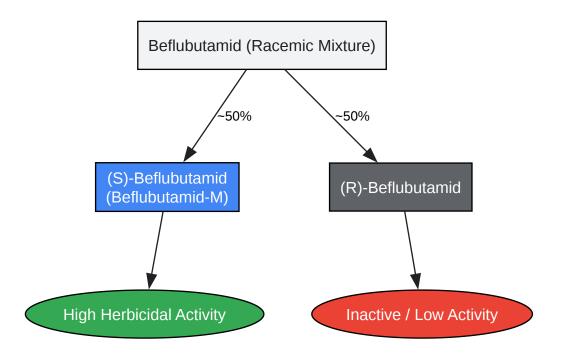
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Caption: Generalized workflow for a 90-day subchronic oral toxicity study.

Stereoisomer Activity



Beflubutamid is a chiral compound, and its herbicidal efficacy is stereospecific. The (S)-enantiomer is the active component, while the (R)-enantiomer is largely inactive. Studies have shown that **(S)-beflubutamid** is at least 1000 times more herbicidally active than (R)-beflubutamid.[5][10] This highlights the potential environmental benefits of using the enantiopure (S)-formulation, as it could reduce the overall chemical load on the environment.



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